1-[(5R)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methylpyrimidine-2,4-dione
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Overview
Description
1-[(5R)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound with a unique structure that includes a furan ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5R)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methylpyrimidine-2,4-dione typically involves multiple steps. One common method involves the use of N-phenylcarbamic acid methyl ester as a starting material. The reaction is carried out in a three-necked round-bottomed flask equipped with an addition funnel, rubber septum, nitrogen inlet, and a large magnetic stir bar. Freshly distilled tetrahydrofuran (THF) is added, and the solution is cooled to -78°C in a dry ice/acetone bath. Butyllithium solution is added dropwise, followed by the addition of R-(-)-glycidyl butyrate. The reaction mixture is then allowed to warm to room temperature and stirred for 22 hours. The resulting product is extracted and purified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored for the efficient and sustainable synthesis of such compounds. These systems offer advantages in terms of reaction control, scalability, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-[(5R)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of functional groups such as hydroxyl and ethynyl allows for diverse reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve nucleophiles such as amines or halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or carboxylic acids, while reduction of the ethynyl group may produce alkanes or alkenes .
Scientific Research Applications
1-[(5R)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methylpyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential as an antitumor agent due to its ability to inhibit tumor cell growth.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(5R)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or interfere with DNA synthesis in tumor cells. The exact molecular targets and pathways are still under investigation, but its unique structure allows for selective binding and activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)uracil
- 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)cytosine
- 5-(hydroxymethyl)furfural
Uniqueness
Compared to similar compounds, 1-[(5R)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methylpyrimidine-2,4-dione stands out due to its combined furan and pyrimidine rings, which confer unique chemical properties and biological activities.
Properties
Molecular Formula |
C12H12N2O4 |
---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
1-[(5R)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12N2O4/c1-3-12(7-15)5-4-9(18-12)14-6-8(2)10(16)13-11(14)17/h1,4-6,9,15H,7H2,2H3,(H,13,16,17)/t9?,12-/m0/s1 |
InChI Key |
OSYWBJSVKUFFSU-ACGXKRRESA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)C2C=C[C@](O2)(CO)C#C |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)(CO)C#C |
Origin of Product |
United States |
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